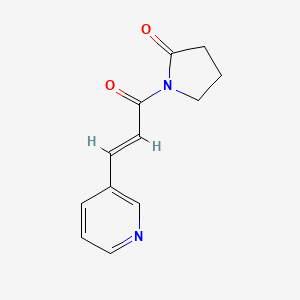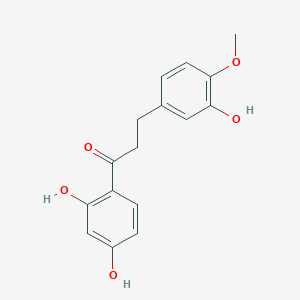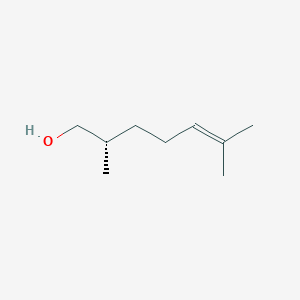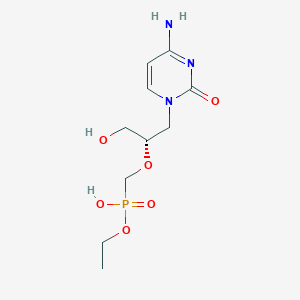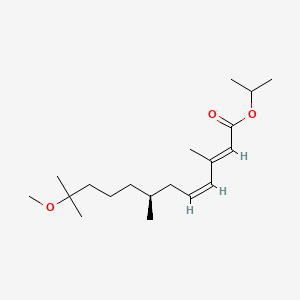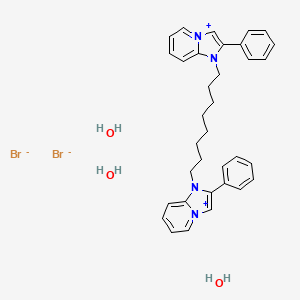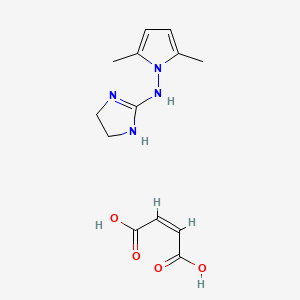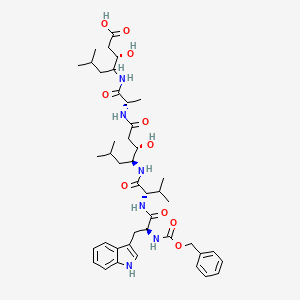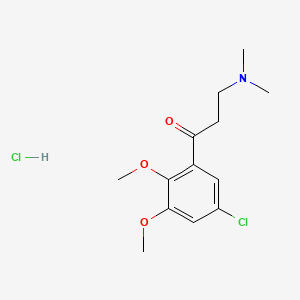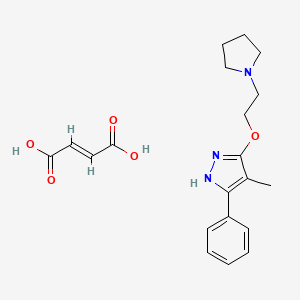
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with pyrrolidine and ethyl bromoacetate can yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Amino-pyrazoles: Widely studied for their medicinal properties, including enzyme inhibition and anti-inflammatory effects.
Uniqueness
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its pyrrolidinoethoxy group enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
86871-45-6 |
|---|---|
Molekularformel |
C20H25N3O5 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-methyl-5-phenyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C16H21N3O.C4H4O4/c1-13-15(14-7-3-2-4-8-14)17-18-16(13)20-12-11-19-9-5-6-10-19;5-3(6)1-2-4(7)8/h2-4,7-8H,5-6,9-12H2,1H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
RYVLLHTZECHPKU-WLHGVMLRSA-N |
Isomerische SMILES |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


